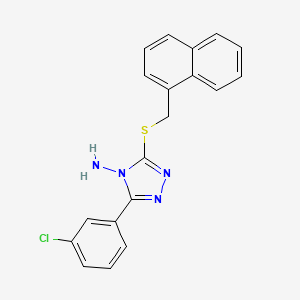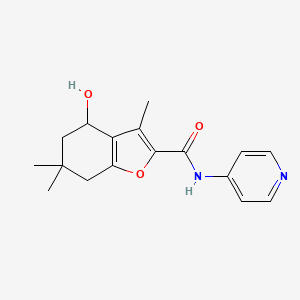![molecular formula C21H20N4O4 B15098562 Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 4622-69-9](/img/structure/B15098562.png)
Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C21H20N4O4. This compound is part of the pyrroloquinoxaline family, known for their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .
化学反应分析
Types of Reactions
Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the quinoxaline ring, affecting its electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized pyrroloquinoxalines .
科学研究应用
Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and chemical processes
作用机制
The mechanism of action of ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- Ethyl 2-amino-1-(3,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
- Ethyl 2-amino-1-(2,5-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
- Ethyl 2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Uniqueness
Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its electronic properties and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
属性
CAS 编号 |
4622-69-9 |
|---|---|
分子式 |
C21H20N4O4 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H20N4O4/c1-4-29-21(26)17-18-20(24-14-8-6-5-7-13(14)23-18)25(19(17)22)15-11-12(27-2)9-10-16(15)28-3/h5-11H,4,22H2,1-3H3 |
InChI 键 |
QBOMGEXPFWRCEN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=CC(=C4)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15098486.png)
![(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098500.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098515.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide](/img/structure/B15098522.png)
![N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B15098530.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15098538.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B15098546.png)
![Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B15098552.png)


![9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15098577.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B15098580.png)
